ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-butyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-6-11-19-13-9-7-8-10-14(13)20-15(16(21)22-5-2)12(3)18-17(19)20/h7-10H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWGHHUUNAMHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Anticancer Activity
Research has indicated that compounds within the imidazo[1,2-a]benzimidazole framework possess significant anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In vitro Anticancer Activity
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)
- Findings : this compound demonstrated IC50 values ranging from 5 to 15 µM against these cell lines, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies have reported its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 75 µg/mL |
| P. aeruginosa | 100 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound has shown potential as a dual inhibitor of EGFR and VGFR2 kinases, which are crucial in tumor growth and angiogenesis.
- Induction of Apoptosis : Mechanistic studies suggest that this compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : It has been observed to halt the cell cycle at the G1 phase, preventing further proliferation.
Safety Profile
A safety assessment was conducted using normal human fibroblast cells (WI38). The results indicated a high safety profile with an IC50 greater than 35 µM, suggesting low toxicity at therapeutic doses.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]benzimidazole derivatives, including ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate. Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi. For example, derivatives have shown effective minimum inhibitory concentrations (MIC) against Staphylococcus aureus and other pathogens, positioning them as promising candidates for developing new antimicrobial agents .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 7.81 | Staphylococcus aureus |
| Other derivatives | 125 | Various Gram-positive and Gram-negative bacteria |
Anticancer Activity
The anticancer properties of benzimidazole derivatives have been extensively studied, with this compound showing potential in targeting cancer cells. Its mechanism includes the inhibition of key signaling pathways involved in tumor proliferation and survival. Studies suggest that this compound can induce apoptosis in various cancer cell lines by modulating the expression of proteins associated with cell cycle regulation and apoptosis .
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that derivatives of this compound significantly reduced the viability of non-small cell lung cancer (NSCLC) cells at low concentrations. The compounds exhibited IC50 values comparable to existing chemotherapeutics, indicating their potential as effective anticancer agents.
Antiviral Activity
In the context of emerging viral diseases, compounds like this compound are being explored for their antiviral properties. Preliminary research suggests that these compounds may inhibit viral replication through interference with viral enzymes or host cell interactions, making them candidates for further development against viruses such as SARS-CoV-2 .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that can be optimized to enhance yield and purity. Structural modifications at different positions on the benzimidazole ring can lead to improved biological activity and selectivity for specific targets. This adaptability makes it a valuable compound for medicinal chemistry applications.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester at position 3 is susceptible to hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : Treatment with aqueous LiOH in THF/MeOH converts the ester to a carboxylic acid (e.g., 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid). Yields for similar ester-to-acid conversions in imidazo-benzimidazole systems range from 70–85% .
-
Acid-catalyzed hydrolysis : HCl in refluxing ethanol provides an alternative pathway, though with slower kinetics due to steric hindrance from the butyl group .
Nucleophilic Substitution Reactions
-
Demethylation : Strong nucleophiles (e.g., HBr in acetic acid) may cleave the methyl group, yielding a secondary amine intermediate .
-
Butyl chain functionalization : Oxidative cleavage (e.g., KMnO₄/H₂SO₄) could convert the butyl group to a carboxylic acid, though competing ester hydrolysis must be controlled.
Electrophilic Aromatic Substitution (EAS)
The electron-rich imidazo[1,2-a]benzimidazole core participates in EAS, with regioselectivity influenced by substituents:
*Yields based on analogous imidazo[1,2-a]benzimidazole systems.
Condensation and Cyclization Reactions
The ester group and aromatic system facilitate cyclization:
-
Hydrazide formation : Reaction with hydrazine monohydrate in ethanol yields the corresponding hydrazide, a precursor for heterocyclic scaffolds like triazoles .
-
Triphenylphosphine-mediated cycloaddition : Zwitterionic intermediates formed with acetylenic esters (e.g., dimethyl acetylenedicarboxylate) enable one-pot synthesis of fused pyrimidines, as observed in related systems .
Cross-Coupling Reactions
Functionalization via palladium catalysis is feasible if halogenation is performed first:
-
Suzuki coupling : A brominated derivative (e.g., 5-bromo-substituted analog) reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl systems .
-
Buchwald–Hartwig amination : Amination at halogenated positions using Pd₂(dba)₃/Xantphos facilitates introduction of nitrogen-containing substituents .
Stability and Degradation Pathways
-
Thermal stability : Decomposition occurs above 250°C, with the ester group fragmenting first .
-
Photodegradation : UV exposure (λ = 254 nm) induces ring-opening reactions, forming benzimidazole fragments .
Challenges and Research Gaps
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents and core heterocycles, impacting physicochemical properties and reactivity. Key comparisons include:
Key Observations :
- The butyl chain in the target compound likely increases lipophilicity compared to shorter alkyl chains (e.g., ethyl in ) or halogenated analogs (e.g., bromobutyl in ).
- The ethyl ester at the 3-position differentiates it from carboxamide derivatives (e.g., ), which may exhibit stronger hydrogen-bonding interactions.
- Hybrid cores (e.g., imidazo-pyrimidine in ) often show enhanced electronic properties but require more complex synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate?
- Methodological Answer : A common approach involves alkylation of the benzimidazole core using halogenated alkanes (e.g., 1,4-dibromobutane) under phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) in toluene at moderate temperatures (~45°C). Post-reaction, purification via recrystallization from ethanol is effective for isolating the product . For analogous imidazo[1,2-a]benzimidazole derivatives, multi-step synthesis with careful control of substituent positioning is critical to avoid regioisomeric byproducts .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign signals by comparing to structurally similar compounds. For example, methyl-substituted imidazo[1,2-a]pyridine derivatives show distinct aromatic proton shifts between δ 7.2–8.5 ppm and carbonyl carbons at ~165 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, particularly for verifying alkyl chain incorporation .
Q. What purification techniques are effective for isolating the compound?
- Methodological Answer : Recrystallization from ethanol or ethanol/water mixtures is widely used to remove unreacted starting materials (e.g., excess dibromobutane) and improve purity (>89% yield reported for analogous carbazole derivatives) . Column chromatography with gradients of ethyl acetate/hexane can resolve regioisomers if present .
Advanced Research Questions
Q. How can computational methods aid in optimizing reaction conditions for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states to identify energetically favorable conditions. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by simulating substituent effects on reaction kinetics and regioselectivity . This approach is critical for designing derivatives with tailored electronic properties.
Q. How can contradictions in spectroscopic data (e.g., ambiguous NMR assignments) be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure, as demonstrated for ethyl-substituted imidazo[1,2-a]pyrimidine-carbazole hybrids .
- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm connectivity, especially for distinguishing between N-alkyl and C-alkyl isomers .
Q. How to design derivatives for structure-activity relationship (SAR) studies in pharmacological research?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the benzimidazole 2-position to modulate π-π stacking interactions.
- Side-Chain Variation : Replace the butyl group with branched or aromatic substituents (e.g., 4-methylphenyl) to assess steric and hydrophobic effects, as seen in carbazole-carboxaldehyde derivatives .
- Validation : Use in vitro assays (e.g., enzyme inhibition) paired with computational docking to correlate structural changes with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
